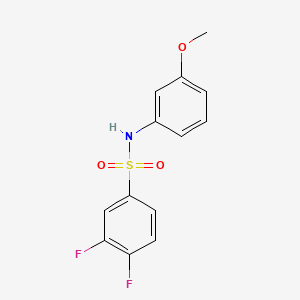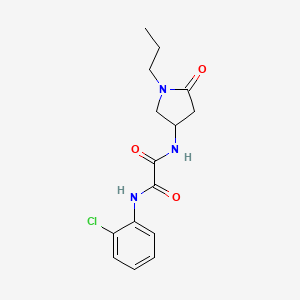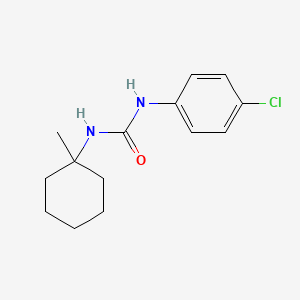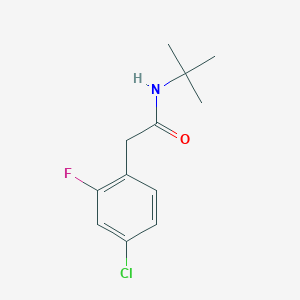![molecular formula C15H22N2O2S B5420271 N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide, also known as NSC 67978, is a chemical compound that has been extensively used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 is not fully understood. However, several studies have suggested that it may act by inhibiting various cellular pathways that are essential for the survival and proliferation of cancer cells, viruses, and fungi. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. This compound 67978 has also been reported to inhibit the activity of RNA polymerase II, which is essential for the transcription of viral genes. Additionally, this compound 67978 has been shown to inhibit the activity of squalene synthase, which is essential for the synthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
This compound 67978 has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound 67978 has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Furthermore, this compound 67978 has been reported to inhibit viral replication by inhibiting the transcription of viral genes. It has also been shown to inhibit the growth of fungi by disrupting the synthesis of ergosterol, which is an essential component of the fungal cell membrane.
实验室实验的优点和局限性
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It has also been extensively studied and has been shown to exhibit a wide range of biological activities. However, there are also some limitations to the use of this compound 67978 in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, the exact mechanism of action of this compound 67978 is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several potential future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, the development of this compound 67978 derivatives with improved efficacy and reduced toxicity may be a promising direction for future research. Overall, this compound 67978 is a promising compound with potential therapeutic properties that warrant further investigation.
合成方法
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 can be synthesized by the reaction of 2-chloroethylmorpholine hydrochloride with potassium phenylthiolate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been shown to yield the compound in high purity and yield.
科学研究应用
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to exhibit anticancer, antiviral, and antifungal activities. Several studies have reported the potential of this compound 67978 as a novel anticancer agent that can induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. Furthermore, this compound 67978 has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDTMVIXLSRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)


![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420272.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)

![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420303.png)
![4-{1-cyano-2-[5-(4-fluorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5420306.png)